molecular formula C10H8BrFO2 B14790695 Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate CAS No. 1246851-47-7

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

Cat. No.: B14790695
CAS No.: 1246851-47-7
M. Wt: 259.07 g/mol
InChI Key: DKCTXBLIHSYOAP-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to the phenyl ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester typically involves the esterification of 3-(2-Bromo-4-fluoro-phenyl)-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and high yield. The purification process may involve distillation or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 3-(2-Amino-4-fluoro-phenyl)-acrylic acid methyl ester or 3-(2-Thio-4-fluoro-phenyl)-acrylic acid methyl ester.

    Oxidation: Formation of 3-(2-Bromo-4-fluoro-phenyl)-acrylic acid or 3-(2-Bromo-4-fluoro-phenyl)-acetone.

    Reduction: Formation of 3-(2-Bromo-4-fluoro-phenyl)-propanol.

Scientific Research Applications

3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCTXBLIHSYOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740482
Record name Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246851-47-7, 404575-30-0
Record name Methyl 3-(2-bromo-4-fluorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246851-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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